molecular formula C10H5BrN2 B1603925 4-Bromoisoquinoline-1-carbonitrile CAS No. 27224-09-5

4-Bromoisoquinoline-1-carbonitrile

Cat. No. B1603925
CAS RN: 27224-09-5
M. Wt: 233.06 g/mol
InChI Key: WYYWXXFJXOJBBJ-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-1-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

A selective synthesis of 4-Bromoisoquinoline has been reported in the literature . A convenient synthetic approach to a cyclodeca [ij]isoquinoline derivative, which embodies the carbon skeleton of excentricine and related stephaoxocanes, is described .


Molecular Structure Analysis

The molecular formula of 4-Bromoisoquinoline-1-carbonitrile is C10H5BrN2. The IUPAC name is 4-bromoisoquinoline-1-carbonitrile . The InChI code is 1S/C10H5BrN2/c11-9-6-13-10 (5-12)8-4-2-1-3-7 (8)9/h1-4,6H and the InChI key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 4-Bromoisoquinoline-1-carbonitrile .


Physical And Chemical Properties Analysis

4-Bromoisoquinoline-1-carbonitrile has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 232 . It is a solid at room temperature .

Scientific Research Applications

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: 4-Bromoisoquinoline-1-carbonitrile is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
  • Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine is introduced into the products, which makes the methodology more attractive for organic synthesis .
  • Results or Outcomes: The result of this process is the efficient synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds have potential applications in the development of new pharmaceuticals .

Application in Buchwald–Hartwig Amination

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: 4-Bromoisoquinoline-1-carbonitrile is used in the Buchwald–Hartwig amination reaction for the preparation of a pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures: The process involves the coupling of base-sensitive 6‑Bromoisoquinoline-1-carbonitrile with (S)‑3-Amino-2-methylpropan-1-ol . This reaction is optimized and scaled up for kiloscale production .
  • Results or Outcomes: The result of this process is the efficient synthesis of a pharmaceutical intermediate . This intermediate can be further used in the synthesis of various pharmaceutical compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

4-bromoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYWXXFJXOJBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619241
Record name 4-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinoline-1-carbonitrile

CAS RN

27224-09-5
Record name 4-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DBU (1.67 mL, 11.2 mmol) was added to a mixture of compound 13A (1.12 g, 5.00 mmol) and cyanotrimethylsilane (0.75 mL, 5.5 mmol) in THF (35 mL). The resulting homogeneous mixture was refluxed for 20 min. After concentrating under reduced pressure, the residue was purified by flash chromatography on a 5×15 cm silica gel column, eluting with 3:1 hexane:EtOAc to give compound 13B (0.95 g, 82%) as a white powder. 1H NMR (400 MHz, CDCl3) □8.85 (s, 1H), 8.36 (d, 1H, J=8.5 Hz), 8.28 (d, 1H, J=8.5 Hz), 7.96 (t, 1H, J=8.5 Hz), 7.89 (t, 1H, J=8.5 Hz).
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (1.67 mL, 11.2 mmol) was added to a mixture of compound 470A (1.12 g, 5.00 mmol) and cyanotrimethylsilane (0.75 mL, 5.5 mmol) in 35 mL of THF. The resulting homogeneous mixture was refluxed for 20 min. After concentrating in vacuo, the residue was purified by flash chromatography on a 5×15 cm silica gel column, eluting with 3:1 hexane:ethyl acetate to give 0.95 g (82%) of compound 470B as a white powder. 1H NMR (400 MHz, CDCl3): δ 8.85 (s, 1H), 8.36 (d, 1H, J=8.5 Hz), 8.28 (d, 1H, J=8.5 Hz), 7.96 (t, 1H, J=8.5 Hz), 7.89 (t, 1H, J=8.5 Hz).
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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